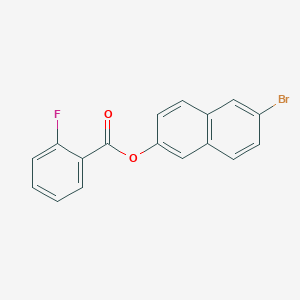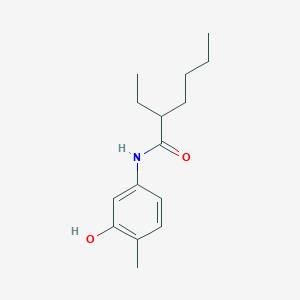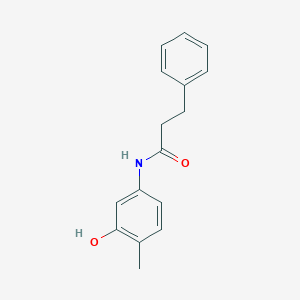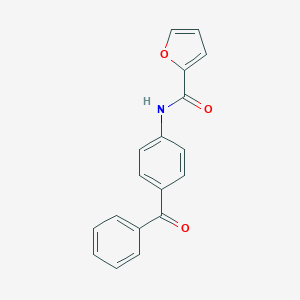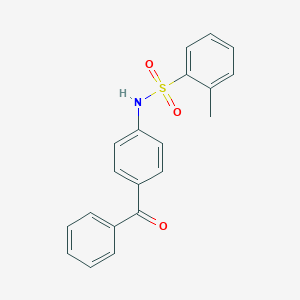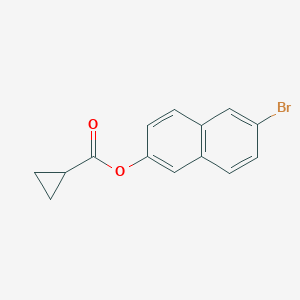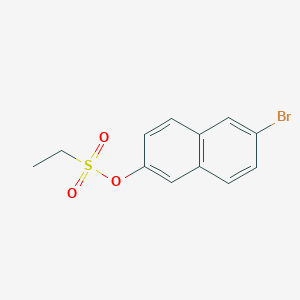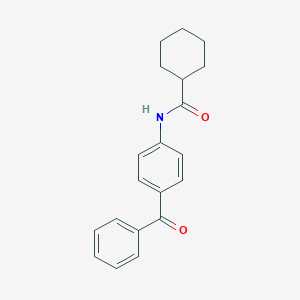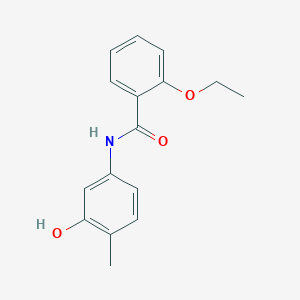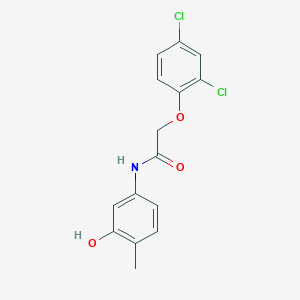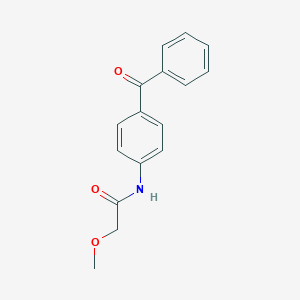![molecular formula C24H24N2O4 B310240 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide, also known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPAP is a member of the phenylpropylamine family, which is a class of compounds that have been shown to exhibit various pharmacological effects.
Mecanismo De Acción
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide acts as a selective dopamine transporter (DAT) ligand, which means that it binds to the DAT protein and modulates its activity. This leads to an increase in dopamine release and enhanced dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide in scientific research is its selectivity for the DAT protein. This makes it a useful tool for studying the dopaminergic system and its potential implications for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other dopaminergic agents.
Direcciones Futuras
There are several future directions for the study of 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide. One area of interest is its potential as a treatment for Parkinson's disease. This compound has been shown to increase dopamine release and enhance dopamine receptor activity, which may have implications for the treatment of Parkinson's disease. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders. Further research is needed to explore these potential applications of this compound.
Métodos De Síntesis
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 2-phenoxypropanoic acid with 4-aminophenylpropanoic acid, followed by the coupling of the resulting intermediate with 2-phenoxypropanoyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a dopaminergic agent. This compound has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
Propiedades
Fórmula molecular |
C24H24N2O4 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-17(29-21-9-5-3-6-10-21)23(27)25-19-13-15-20(16-14-19)26-24(28)18(2)30-22-11-7-4-8-12-22/h3-18H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
BXGLMENVPJYMGU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



